molecular formula C2H6N4OS B15061104 1-Oxo-1,2,5-thiadiazole-1,1-diamine

1-Oxo-1,2,5-thiadiazole-1,1-diamine

Cat. No.: B15061104
M. Wt: 134.16 g/mol
InChI Key: JZRPDSMLNIBVIW-UHFFFAOYSA-N
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Description

1-Oxo-1,2,5-thiadiazole-1,1-diamine is a heterocyclic compound characterized by a five-membered thiadiazole ring containing one sulfur atom, two nitrogen atoms, and a ketone oxygen substituent at position 1. This compound was synthesized via transamination reactions and identified as a histamine H2-receptor antagonist with antisecretory and cytoprotective activities in gastrointestinal applications . Its unique "urea-equivalent" 3-oxo-1,2,5-thiadiazole-1,1-dioxide structure distinguishes it from other thiadiazole derivatives, enabling selective receptor interactions .

Properties

Molecular Formula

C2H6N4OS

Molecular Weight

134.16 g/mol

IUPAC Name

1-oxo-1,2,5-thiadiazole-1,1-diamine

InChI

InChI=1S/C2H6N4OS/c3-8(4,7)5-1-2-6-8/h1-2H,(H4,3,4,7)

InChI Key

JZRPDSMLNIBVIW-UHFFFAOYSA-N

Canonical SMILES

C1=NS(=O)(N=C1)(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,2,5-thiadiazole-1,1-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with carbon disulfide followed by oxidation can yield the desired thiadiazole compound . Another method involves the use of thiosemicarbazides and appropriate oxidizing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,2,5-thiadiazole-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring into different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key differences between 1-Oxo-1,2,5-thiadiazole-1,1-diamine and analogous heterocycles:

Compound Core Structure Synthesis Method Biological Activity Key Distinguishing Features
This compound 1,2,5-thiadiazole with 1-oxo and 1,1-diamine groups Transamination reactions H2-receptor antagonism (antisecretory/cytoprotective) Unique 1,1-diamine and sulfone groups; urea-like bioisostere
1,3,4-Thiadiazole-fused benzodioxin analogs 1,3,4-thiadiazole fused with 1,2,4-thiadiazole and benzodioxin Iodine-mediated cyclization of thiosemicarbazide α-Amylase/α-glucosidase inhibition (antidiabetic) Fused aromatic systems enhance enzyme inhibition
1,3,4-Oxadiazole Two nitrogen atoms and one oxygen in 1,3,4-positions Cyclodehydration of acylhydrazides Broad-spectrum (antibacterial, anticancer, anti-inflammatory) Oxygen atom improves solubility and pharmacokinetics
1,2,4-Oxadiazole Nitrogen and oxygen in 1,2,4-positions Nitrile oxide cycloaddition Antifungal, anti-tubercular Higher metabolic stability compared to 1,3,4-oxadiazole

Pharmacokinetic and Physicochemical Properties

  • This compound : Moderate solubility due to polar 1,1-diamine groups; sulfone moiety increases metabolic stability.
  • Fused Thiadiazoles : Lipophilic benzodioxin moiety improves membrane permeability but may reduce aqueous solubility .
  • Oxadiazoles : 1,3,4-Oxadiazoles exhibit better solubility than thiadiazoles due to oxygen’s polarity, while 1,2,4-oxadiazoles balance solubility and stability .

Q & A

Q. What controls are essential when evaluating the protease inhibition kinetics of 1-Oxo-1,2,5-thiadiazole derivatives?

  • Methodological Answer : Include (1) a positive control (e.g., aprotinin for serine proteases), (2) a solvent control (DMSO <1%), and (3) a substrate-only baseline. Perform dose-response curves in triplicate, and calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Pre-incubate enzyme-inhibitor mixtures for 10–30 minutes to ensure equilibrium .

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